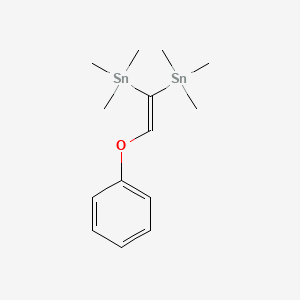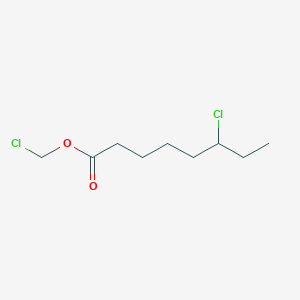![molecular formula C18H28O B14409192 Benzene, [(10-undecenyloxy)methyl]- CAS No. 81518-75-4](/img/structure/B14409192.png)
Benzene, [(10-undecenyloxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(10-undecenyloxy)methyl]- is an organic compound that belongs to the family of aromatic hydrocarbons It is characterized by a benzene ring substituted with a [(10-undecenyloxy)methyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(10-undecenyloxy)methyl]- typically involves the reaction of benzyl chloride with 10-undecen-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 10-undecen-1-ol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of Benzene, [(10-undecenyloxy)methyl]- can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzene, [(10-undecenyloxy)methyl]- can undergo oxidation reactions, particularly at the alkene moiety of the undecenyloxy group. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced using hydrogenation reactions, where the alkene group is converted to an alkane in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions are common for this compound, where the benzene ring can undergo nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation, and aluminum chloride (AlCl₃) for Friedel-Crafts reactions
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions
Reduction: Formation of the corresponding alkane
Substitution: Formation of various substituted benzene derivatives
Applications De Recherche Scientifique
Benzene, [(10-undecenyloxy)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of Benzene, [(10-undecenyloxy)methyl]- involves its interaction with molecular targets through its aromatic ring and the undecenyloxy group. The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, while the undecenyloxy group can interact with hydrophobic regions of biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Benzene, [(10-undecenyloxy)ethyl]-
- Benzene, [(10-undecenyloxy)propyl]-
- Benzene, [(10-undecenyloxy)butyl]-
Comparison: Benzene, [(10-undecenyloxy)methyl]- is unique due to the specific length and structure of its undecenyloxy group, which imparts distinct chemical and physical properties. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different reactivity, solubility, and biological activity. The presence of the alkene group in the undecenyloxy moiety also provides additional sites for chemical modification and functionalization.
Propriétés
Numéro CAS |
81518-75-4 |
|---|---|
Formule moléculaire |
C18H28O |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
undec-10-enoxymethylbenzene |
InChI |
InChI=1S/C18H28O/c1-2-3-4-5-6-7-8-9-13-16-19-17-18-14-11-10-12-15-18/h2,10-12,14-15H,1,3-9,13,16-17H2 |
Clé InChI |
LMWYHLXLBPELFF-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


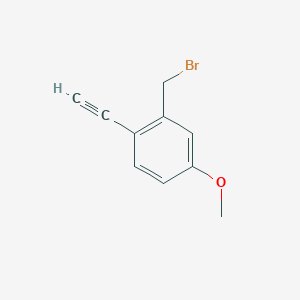


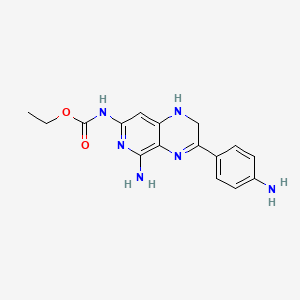
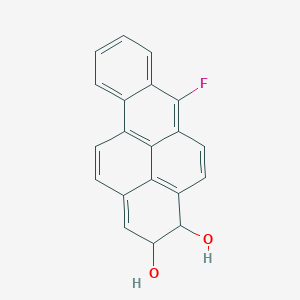
![Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate](/img/structure/B14409140.png)
![N'-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14409149.png)
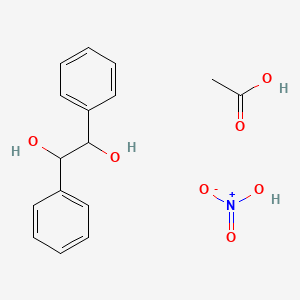
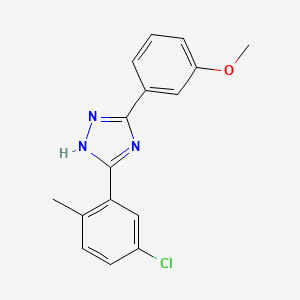
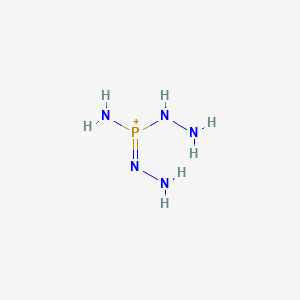
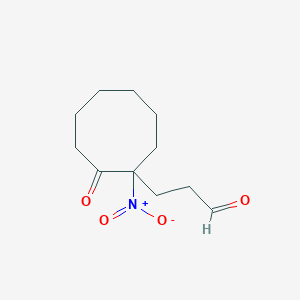
![2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid](/img/structure/B14409182.png)
